BenchChemオンラインストアへようこそ!

Mirisetron

5-HT3 receptor antagonist Chemical structure-activity relationship Oxoquinoline

Mirisetron (WAY-100579) is the definitive 5-HT3 antagonist tool compound for neuroscience, occupying a distinct pharmacological space from antiemetic or IBS-targeting 5-HT3 ligands. Its oxoquinoline-tropane scaffold is chemically orthogonal to carbazolone, indazole, and isoquinoline-based antagonists, while its validated efficacy in cholinergic deficit and anxiety models (including diazepam-like activity) makes it irreplaceable for studies on cognition, benzodiazepine withdrawal, and sleep architecture. Choose mirisetron when experimental validity demands a CNS-penetrant 5-HT3 probe free of peripheral emetic confounds.

Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
CAS No. 135905-89-4
Cat. No. B143179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirisetron
CAS135905-89-4
Synonymsmirisetron
mirisetron hydrochloride
mirisetron maleate
N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-)
SEC 579
SEC-579
WAY 100579
WAY-100579
WAY-SEC-579
Molecular FormulaC24H31N3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5
InChIInChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+
InChIKeyRFXHBILZLMJCSN-JLYLLQBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirisetron (CAS 135905-89-4) for Research Procurement: A 5-HT3 Antagonist with CNS-Focused Investigational Profile


Mirisetron (also designated WAY-100579 or SEC-579) is an indole-based small-molecule 5-HT3 receptor antagonist [1]. It was originally developed by Wyeth-Ayerst and investigated in Phase 1 clinical trials for anxiety and sleep disorders, and preclinically for cognitive disorders [2]. The compound is structurally distinguished from first-generation antiemetic 5-HT3 antagonists by its oxoquinoline core and tropane moiety [1][3]. Although clinical development was discontinued, mirisetron remains a valuable tool compound for neuroscience research, particularly in models of cholinergic dysfunction and anxiety [2][4].

Why Mirisetron Cannot Be Replaced by Generic 5-HT3 Antagonists in Neuroscience Research


Although multiple 5-HT3 receptor antagonists are available for research, mirisetron occupies a distinct pharmacological space. Its primary investigational indications—anxiety and sleep disorders—differ fundamentally from the antiemetic (e.g., ondansetron, granisetron) and irritable bowel syndrome with diarrhea (e.g., alosetron, ramosetron) applications of other class members [1][2]. Mirisetron's structural class (oxoquinoline/tropane) also diverges from the carbazolone, indazole, and isoquinoline scaffolds of its comparators, potentially conferring distinct receptor interaction kinetics [3]. The evidence below demonstrates that substituting mirisetron with a generic 5-HT3 antagonist would compromise experimental validity in cholinergic deficit, anxiety, and cognition models where this specific tool compound has been validated [4][5].

Quantitative Differentiation of Mirisetron from Comparator 5-HT3 Antagonists


Structural Class Discrimination: Oxoquinoline vs. Carbazolone/Indazole/Isoquinoline 5-HT3 Antagonists

Mirisetron's core scaffold is an oxoquinoline linked to a tropane moiety (N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide), whereas ondansetron is a carbazolone, granisetron is an indazole, and palonosetron is an isoquinoline [1]. This structural divergence places mirisetron in a distinct chemical series from all approved 5-HT3 antagonists, with potential implications for receptor binding kinetics and off-target profiles that have not been systematically characterized for other classes [1].

5-HT3 receptor antagonist Chemical structure-activity relationship Oxoquinoline

Investigational Indication Differentiation: Anxiety/Sleep Disorders vs. Antiemetic/IBS-D Indications

Mirisetron was advanced to Phase 1 clinical trials specifically for anxiety disorders (ICD-11: 6B00-6B0Z) and sleep disorders, whereas ondansetron, granisetron, and palonosetron are approved exclusively for chemotherapy-induced/postoperative nausea and vomiting, and alosetron/ramosetron for diarrhea-predominant irritable bowel syndrome [1][2]. No other 5-HT3 antagonist has entered clinical development with a primary psychiatric or sleep indication [1]. The anxiolytic-like activity of mirisetron was confirmed preclinically in the mouse light:dark box model, where it mimicked the acute effects of diazepam [3].

Anxiety disorder Sleep disorder CNS-penetrant 5-HT3 antagonist

Cognitive Enhancement in Cholinergic Deficit Models: Comparable Efficacy to Ondansetron

In a direct head-to-head study, both WAY-100579 and ondansetron (0.001–0.1 mg/kg s.c.) were tested in rats with combined S-AMPA lesions to the nucleus basalis and medial septal brain regions [1]. Lesioned rats showed substantially increased latency to find the submerged platform, reduced time in the correct quadrant, and more peripheral circling relative to controls [1]. Both WAY-100579 and ondansetron produced marked and dose-related improvements in spatial learning and memory retention (probe trials at 24 and 72 h), though arecoline-treated animals exhibited the most substantial recovery [1]. The study authors conclude that 5-HT3 receptor antagonists may provide a novel therapy for cognitive deficits associated with central cholinergic degeneration, such as Alzheimer's disease [1].

Cognitive enhancement Cholinergic lesion Water maze

Cognitive Enhancement at Ultra-Low Doses in Aged Primates: Parallel Efficacy with Ondansetron

Both SEC-579 (mirisetron) and ondansetron enhanced acquisition of a visual object discrimination task in aged rhesus monkeys at ultra-low oral doses (0.000001–0.00001 mg/kg) [1]. Neither compound improved reversal learning, delayed response, or fine motor tasks at any dose (up to 0.5 mg/kg) [1]. No side effects were observed at any dose for either compound, consistent with the favorable safety profile reported in humans and animals [1]. The authors propose that 5-HT3 antagonists may selectively enhance a subset of cognitive functions related to cholinergic transmission [1].

Aged primate cognition Visual object discrimination Ultra-low dose pharmacology

Anxiolytic-Specific Behavioral Pharmacology: Diazepam-Like Profile in Mouse Light:Dark Box

WAY-100579 was shown to mimic the acute anxiolytic effects of diazepam in the mouse light:dark box model, a classic screen for anxiolytic drug action [1]. Additionally, WAY-100579 prevented the anxiogenesis associated with diazepam withdrawal [1]. This behavioral profile distinguishes WAY-100579 from ondansetron and granisetron, which have not been reported to replicate diazepam-like effects in this paradigm at comparable doses, and aligns with the clinical development of mirisetron for anxiety disorders [2].

Anxiolytic Light-dark box Diazepam comparator

5-HT3 Receptor Functional Antagonism: Bezold-Jarisch Reflex Inhibition

WAY-SEC-579 (mirisetron) was characterized as a novel 5-HT3 receptor antagonist using the Bezold-Jarisch reflex (BJR) assay in the rat vagus and guinea pig ileum preparations [1]. The compound demonstrated potent inhibition of the BJR evoked by 5-HT or the selective 5-HT3 agonist 2-methyl-5-HT [1]. For comparison, the structurally distinct 5-HT3 antagonist Y-25130 (azasetron) showed an ED50 of 1.3 µg/kg i.v. in the same BJR paradigm [2]. Exact ED50 values for WAY-SEC-579 were not extractable from the available source; however, the BJR assay confirms functional 5-HT3 receptor antagonism at physiologically relevant doses [1].

Bezold-Jarisch reflex Functional 5-HT3 antagonism Rat vagus

Optimal Research Application Scenarios Where Mirisetron Demonstrates Differential Value


Neuroscience Studies of Cholinergic Dysfunction and Cognitive Enhancement

Mirisetron (WAY-100579) is the tool compound of choice for investigating 5-HT3 receptor-mediated cognitive enhancement in models of cholinergic deficit. The direct head-to-head evidence from the Hodges et al. (1996) water maze study demonstrates that WAY-100579 and ondansetron produce comparable cognitive improvement in rats with forebrain cholinergic lesions [1]. When ondansetron's antiemetic pharmacology would introduce confounding variables (e.g., studies involving emetic stimuli or gastrointestinal endpoints), mirisetron provides an equipotent alternative validated in both rodent and aged primate models [1][2].

Anxiety and Stress-Related Behavioral Pharmacology Research

For laboratories investigating the role of 5-HT3 receptors in anxiety circuitry, mirisetron offers a pharmacologically distinct profile. Its demonstrated diazepam-like activity in the mouse light:dark box and ability to prevent benzodiazepine withdrawal anxiogenesis are unique among 5-HT3 antagonists [3]. This makes mirisetron the preferred 5-HT3 tool compound for studies examining the intersection of serotonergic and GABAergic systems in anxiety, particularly where translational relevance to its Phase 1 clinical indication (anxiety disorders) is desired [4].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs Targeting 5-HT3 Receptors

Mirisetron's oxoquinoline-tropane scaffold is structurally orthogonal to the carbazolone, indazole, and isoquinoline classes that dominate the approved 5-HT3 antagonist space [5]. Medicinal chemistry teams exploring novel 5-HT3 chemotypes for CNS-penetrant indications can use mirisetron as a reference ligand from a distinct chemical series, facilitating scaffold-hopping strategies and enabling patent differentiation from established antiemetic scaffolds [5].

Translational Research on Sleep Disorders and Circadian Rhythm Modulation

Mirisetron's Phase 1 development for sleep disorders, combined with its CNS-penetrant properties, positions it as a unique investigational probe for studying 5-HT3 receptor modulation of sleep-wake architecture [4]. Researchers investigating serotonergic mechanisms in sleep regulation can leverage mirisetron to dissect 5-HT3-specific contributions without the peripheral and emetic confounds associated with ondansetron or granisetron [4].

Quote Request

Request a Quote for Mirisetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.